

Spectroscopic Profile of 2-Bromomesitylene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromomesitylene

Cat. No.: B157001

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Bromomesitylene** (2-bromo-1,3,5-trimethylbenzene), a vital reagent in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex synthetic pathways.

Spectroscopic Data Summary

The empirical and mass spectrometry data for **2-Bromomesitylene** are summarized in the tables below, providing a clear and concise reference for researchers.

Table 1: ^1H NMR Spectroscopic Data of 2-Bromomesitylene

Chemical Shift (ppm)	Multiplicity	Assignment	Solvent
6.86	s	Aromatic H	CDCl_3
2.357	s	para- CH_3	CDCl_3
2.218	s	ortho- CH_3	CDCl_3

Source: ChemicalBook.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data of 2-Bromomesitylene

A full, experimentally verified list of chemical shifts for the ^{13}C NMR spectrum of **2-Bromomesitylene** is available in spectral databases such as SpectraBase. Due to the molecule's symmetry, five distinct signals are expected in the ^{13}C NMR spectrum: three for the aromatic carbons (C-Br, C-CH₃, and C-H) and two for the methyl carbons (ortho and para).

Table 3: IR Absorption Data of 2-Bromomesitylene

The infrared spectrum of **2-Bromomesitylene** exhibits characteristic absorption bands for aromatic C-H, aliphatic C-H, and C-Br bonds. Specific peak wavenumbers are available in comprehensive spectral libraries such as the Aldrich FT-IR Collection.[\[2\]](#) Key expected absorption regions are:

Wavenumber Range (cm ⁻¹)	Bond Vibration
3100 - 3000	Aromatic C-H stretch
3000 - 2850	Aliphatic C-H stretch
1600 - 1450	Aromatic C=C stretch
700 - 500	C-Br stretch

Table 4: Mass Spectrometry Data of 2-Bromomesitylene

The mass spectrum of **2-Bromomesitylene** is characterized by the presence of isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br). The key fragments observed under electron ionization (EI) are listed below.

m/z	Relative Intensity	Assignment
198, 200	51.1, 49.7	[M] ⁺ , [M+2] ⁺ (Molecular ion)
119	100.0	[M - Br] ⁺ (Base Peak)
117	16.6	[M - Br - H ₂] ⁺
103	11.3	[C ₈ H ₇] ⁺
91	23.4	[C ₇ H ₇] ⁺ (Tropylium ion)

Source: ChemicalBook, PubChem.[[1](#)][[3](#)]

Experimental Protocols

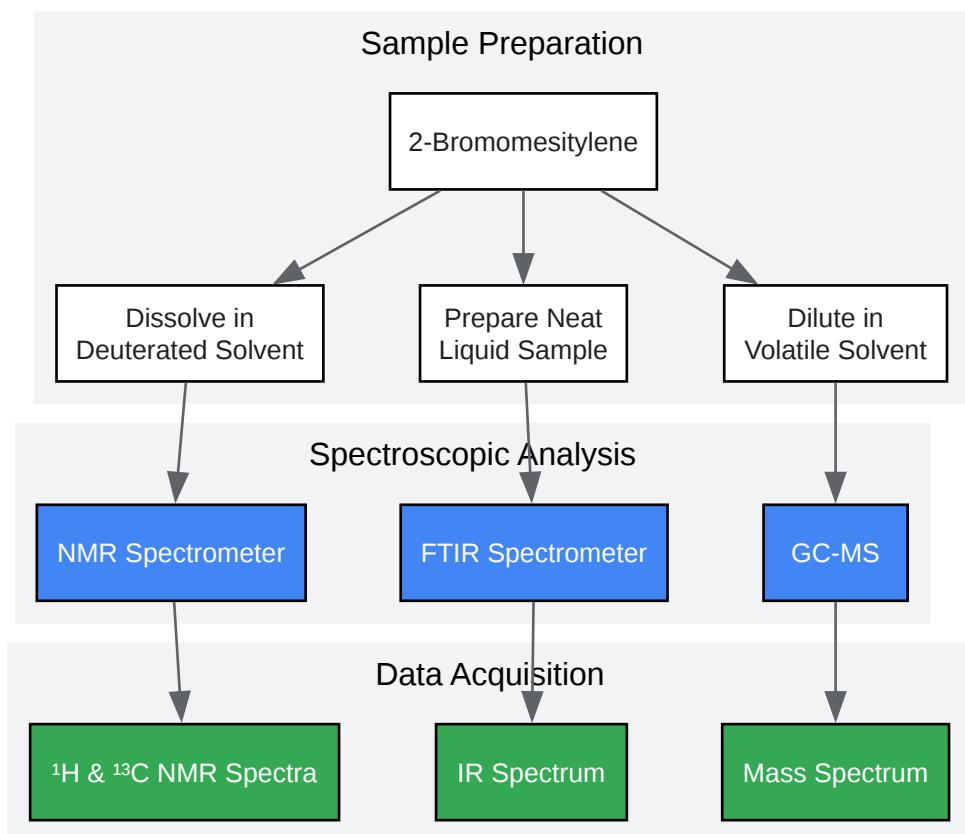
The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid samples like **2-Bromomesitylene**. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

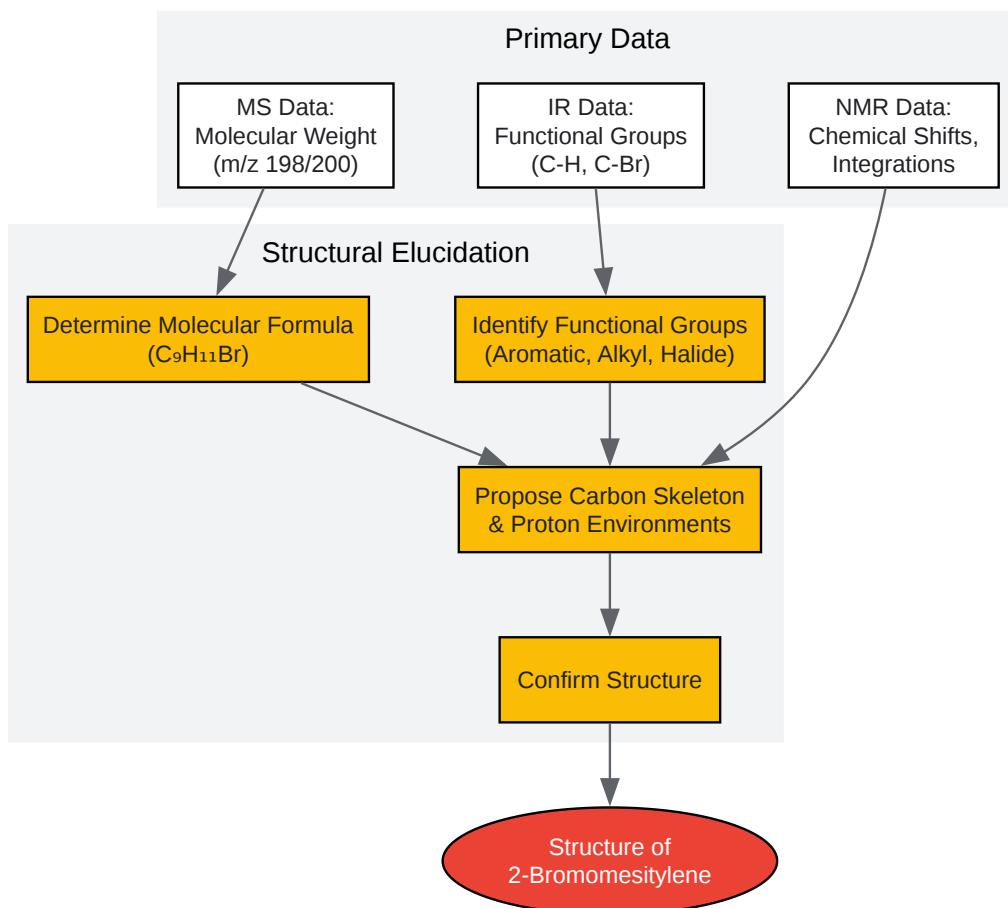
- **Sample Preparation:** Dissolve 5-25 mg of **2-Bromomesitylene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[[4](#)] For ¹³C NMR, a higher concentration (50-100 mg) may be required for a good signal-to-noise ratio within a reasonable acquisition time.[[4](#)]
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The sample is then "shimmed" to optimize the homogeneity of the magnetic field.
- **Data Acquisition:**
 - For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
 - For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom. A sufficient relaxation delay is crucial for accurate integration, especially for quaternary carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As a liquid, **2-Bromomesitylene** can be analyzed neat.
 - Transmission Mode: A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
 - Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).[5][6]
- Instrument Setup: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The spectral range is typically set to 4000-400 cm^{-1} .
- Data Acquisition: The sample is placed in the instrument, and the spectrum is acquired. Multiple scans are averaged to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.


Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **2-Bromomesitylene** in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10 $\mu\text{g/mL}$.[7] The sample should be free of particulate matter.[8]
- Instrument Setup:
 - Gas Chromatograph (GC): A capillary column (e.g., DB-5) is typically used. The oven temperature program is set to separate the components of the sample based on their boiling points and interactions with the stationary phase. The injector temperature is set to ensure complete vaporization of the sample without degradation.
 - Mass Spectrometer (MS): The instrument is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer is set to scan a relevant mass range (e.g., m/z 40-300).
- Data Acquisition: A small volume (typically 1 μL) of the prepared solution is injected into the GC. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. The output consists of a chromatogram (signal intensity vs. retention time) and a mass spectrum for each chromatographic peak.


Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of interpreting the resulting data to elucidate the structure of a molecule like **2-Bromomesitylene**.

Experimental Workflow for Spectroscopic Analysis

Logical Flow of Spectroscopic Data Interpretation

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 2-Bromomesitylene | C9H11Br | CID 68473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Benzene, 2-bromo-1,3,5-trimethyl- [webbook.nist.gov]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. 1-BROMO-2,3,5,6-TETRAMETHYLBENZENE(1646-53-3) 13C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromomesitylene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157001#spectroscopic-data-of-2-bromomesitylene-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com